6-methoxy-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a methoxy group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Mechanism of Action
Target of Action
The primary target of 6-methoxy-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound affects the FGF-FGFR axis , a signal transduction pathway . This pathway includes downstream signaling such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that a compound with a low molecular weight, like this compound, would be an appealing lead compound beneficial to subsequent optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent activities against FGFR1, 2, and 3 .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-pyrrolo[3,2-c]pyridine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of tubulin polymerization, which is essential for cell division and mitosis . This interaction occurs through binding to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell proliferation. Additionally, this compound has been found to interact with various kinases, including MPS1, a key regulator of the spindle assembly checkpoint .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This compound influences cell signaling pathways by inhibiting the activity of kinases such as MPS1, which is overexpressed in many cancers . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to mitotic arrest and subsequent apoptosis in cancer cells. Additionally, this compound inhibits the kinase activity of MPS1 by stabilizing its inactive conformation, preventing ATP and substrate binding . This inhibition disrupts the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or development of resistance in cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and decreased survival rates have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a key role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, the compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be targeted to specific organelles through post-translational modifications or binding to targeting signals . These localization patterns are essential for the compound’s ability to disrupt microtubule dynamics and induce apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Material: The synthesis begins with an appropriately substituted pyridine derivative.
Cyclization: The key step involves the cyclization of the pyridine derivative to form the pyrrolo[3,2-c]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring and the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .
Scientific Research Applications
6-methoxy-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly those targeting the mitotic spindle checkpoint kinase MPS1.
Cancer Research: The compound has been studied for its potential to inhibit cancer cell proliferation by targeting specific molecular pathways.
Biological Studies: It is used in the study of cell cycle regulation and the development of new therapeutic agents.
Chemical Biology: The compound is employed as a chemical probe to investigate the function of various biological targets.
Comparison with Similar Compounds
6-methoxy-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: This compound also serves as a scaffold for kinase inhibitors but has different substitution patterns and biological activities.
1H-pyrrolo[3,4-c]pyridine: Known for its analgesic and sedative properties, this compound has a different arrangement of nitrogen atoms in the bicyclic structure.
Pyrrolo[2,3-d]pyrimidine: This derivative is used in the synthesis of novel pharmacologically active compounds and has distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a kinase inhibitor, making it a valuable compound in medicinal chemistry and cancer research .
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYHZMQGTQOAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511793 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80862-08-4 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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